N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
N,8-dimethyl-8-azabicyclo[321]octan-3-amine is a bicyclic amine compound with a molecular formula of C9H18N2 It is part of the azabicyclo[321]octane family, which is known for its unique structural features and significant biological activities
Mechanism of Action
Target of Action
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities
Mode of Action
The mode of action of N,8-dimethyl-8-azabicyclo[32It is known that tropane alkaloids, to which this compound belongs, exhibit a variety of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by N,8-dimethyl-8-azabicyclo[32Tropane alkaloids, the family to which this compound belongs, are known to interact with various biochemical pathways .
Result of Action
The specific molecular and cellular effects of N,8-dimethyl-8-azabicyclo[32It is known that compounds in the tropane alkaloid family exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information, allowing for the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine: This compound shares a similar bicyclic structure but differs in its substitution pattern.
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo[3.2.1]octane family, known for its biological activity and use in drug discovery.
Uniqueness
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJGCHLBFCBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC(C1)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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